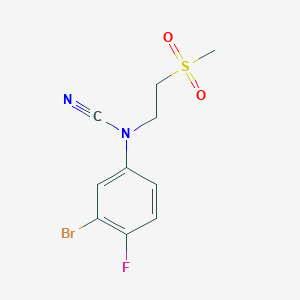

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide

Description

Propriétés

IUPAC Name |

(3-bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2S/c1-17(15,16)5-4-14(7-13)8-2-3-10(12)9(11)6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNSYQWAMXLWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring followed by the introduction of a cyanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of halogenated phenyl compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mécanisme D'action

The mechanism of action of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The cyanamide group may participate in nucleophilic or electrophilic reactions, influencing the compound’s biological activity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces. Its effects can be mediated through the modulation of enzyme activity or receptor signaling, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below contrasts key features of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide with other cyanamide derivatives:

Key Observations:

- Electronic Effects : The bromo and fluoro groups on the phenyl ring in the target compound may increase electron-withdrawing effects, enhancing stability and reactivity compared to simpler cyanamides like CaCN₂ .

- Solubility : The methylsulfonylethyl group likely improves water solubility relative to calcium cyanamide, which reacts exothermically with water to release ammonia .

- Biological Activity: Unlike calcium cyanamide, which directly suppresses soil pathogens (e.g., strawberry anthracnose ), the target compound’s aryl and sulfonyl groups may enable targeted interactions, such as enzyme inhibition or receptor binding.

Activité Biologique

Anticancer Properties

Recent studies have indicated that compounds similar to (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide exhibit significant antitumor activity. The mechanism often involves the inhibition of cell proliferation through various pathways:

- Microtubule Dynamics : Many derivatives disrupt microtubule formation, which is critical for cell division.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Microtubule destabilization |

| A549 (Lung) | 0.8 | Mitotic arrest |

| HeLa (Cervical) | 0.3 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacteria and fungi, potentially making it a candidate for developing new antibiotics. The exact mechanism is still under investigation but may involve disrupting cellular processes in pathogens.

Molecular Targets

The biological activity of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide is believed to be mediated through interaction with specific enzymes and receptors within cells. These interactions can modulate enzymatic activities crucial for cellular functions.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, against a panel of cancer cell lines. Results showed a notable reduction in cell viability at concentrations below 1 µM across multiple tested lines, indicating strong potential for further development in cancer therapeutics.

Case Study 2: Mechanistic Insights

Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. Flow cytometry analyses demonstrated increased annexin V staining in treated cells, confirming apoptosis induction.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide?

The synthesis typically involves multi-step reactions, starting with halogenated aryl precursors. Key steps include:

- Cyanamide group introduction : Reacting a bromo-fluorophenyl intermediate with a sulfonylethyl amine under controlled pH (e.g., using NaHCO₃) to avoid premature hydrolysis .

- Sulfonylation : Using methylsulfonyl chloride in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~50–70% reported in analogous compounds) .

Critical parameters : Temperature control during sulfonylation, solvent polarity for intermediate stability, and stoichiometric ratios of reactants .

Q. How can researchers characterize the purity and structural identity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo/fluoro coupling patterns in aromatic regions) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/F .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% target) .

- Elemental analysis : Validate C, H, N, S, and halogen content .

Q. What preliminary biological screening approaches are suitable for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .

- Target identification :

- SPR (Surface Plasmon Resonance) : Screen for protein binding partners .

Advanced Research Questions

Q. How can reaction mechanisms for cyanamide formation be elucidated?

- Isotopic labeling : Use ¹⁵N-labeled amines to track cyanamide group incorporation via MS/MS .

- Kinetic studies : Monitor intermediates via in-situ FTIR or Raman spectroscopy under varying temperatures .

- Computational modeling : DFT calculations (e.g., Gaussian) to simulate transition states and activation energies .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Q. How can contradictory biological activity data be addressed?

- Dose-response refinement : Conduct assays across a wider concentration range (nM–mM) to identify non-linear effects .

- Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in cellular assays .

- Off-target profiling : Employ kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out promiscuous binding .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction :

- SwissADME : Estimate logP, solubility, and BBB permeability .

- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes to predict metabolism .

- QSAR modeling : Corrogate substituent effects (e.g., bromo vs. fluoro) on bioavailability .

Q. How does steric/electronic modulation of substituents affect reactivity?

- Substituent swap experiments :

- Replace Br with Cl or I to study halogen effects on aryl ring electrophilicity .

- Modify sulfonylethyl chain length to assess steric hindrance in nucleophilic attacks .

- Hammett analysis : Plot σ values of substituents against reaction rates (e.g., SNAr reactions) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.